1,4-Diacetoxybutane

概述

描述

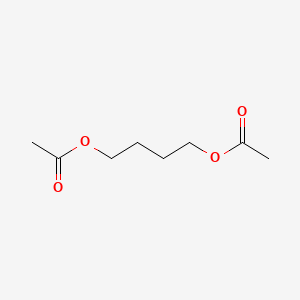

1,4-Diacetoxybutane is an organic compound with the molecular formula C8H14O4. It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . This compound is also known by several other names, including butane-1,4-diyl diacetate and tetramethylene diacetate .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Diacetoxybutane can be synthesized through the esterification of butane-1,4-diol with acetic acid. The reaction typically involves the use of a catalyst to enhance the yield and selectivity of the product . The general reaction is as follows:

HO(CH2)4OH+2CH3COOH→CH3COO(CH2)4OCOCH3+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can significantly improve the efficiency and yield of the production process .

化学反应分析

Types of Reactions

1,4-Diacetoxybutane undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield butane-1,4-diol and acetic acid.

Transesterification: It can participate in transesterification reactions to form different esters.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.

Transesterification: Requires alcohols and a catalyst, often an acid or base.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.

Major Products Formed

Hydrolysis: Butane-1,4-diol and acetic acid.

Transesterification: Various esters depending on the alcohol used.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

科学研究应用

Production of 1,4-Butanediol

The primary application of 1,4-diacetoxybutane is its conversion into 1,4-butanediol through hydrolysis. This process can be accelerated by using alkaline catalysts such as potassium hydroxide (KOH). For instance, studies have shown that the hydrolysis of this compound can achieve complete conversion to BDO within seconds when using a concentrated KOH solution .

Table 1: Hydrolysis Conditions for this compound

| Catalyst | Concentration | Time for Hydrolysis | Temperature (°C) |

|---|---|---|---|

| KOH | 50 wt% | < 60 seconds | ~75 |

| NaOH | 30 wt% | ~2 minutes | ~60 |

Solvent and Intermediate in Chemical Synthesis

This compound is also employed as a solvent and as an intermediate in the synthesis of other chemicals. It is particularly useful in the production of polyurethanes and other polymers. The compound's ability to undergo hydrolysis makes it valuable in processes requiring controlled release of BDO.

Case Study 1: Hydrolysis Efficiency

A study demonstrated the rapid hydrolysis of this compound using aqueous KOH. The reaction produced a significant exothermic effect indicating high reactivity. This efficiency suggests potential for scaling up the process for industrial applications where rapid conversion rates are essential .

Case Study 2: Purification Techniques

A patent outlines a method for purifying crude BDO obtained from the hydrolysis of diacetoxybutane using melt crystallization. This method enhances purity while minimizing energy consumption compared to traditional distillation methods . The process involves removing low-boiling point impurities first and then crystallizing BDO to achieve a purity level exceeding 99% .

作用机制

The mechanism of action of 1,4-diacetoxybutane primarily involves its role as an ester. In biological systems, it can be hydrolyzed to release butane-1,4-diol and acetic acid, which can then participate in various metabolic pathways . The compound’s ability to undergo hydrolysis and transesterification makes it a versatile intermediate in chemical synthesis.

相似化合物的比较

Similar Compounds

Butane-1,4-diol: The parent compound of 1,4-diacetoxybutane.

Butane-1,4-diyl diacetate: Another name for this compound.

Tetramethylene diacetate: Another name for this compound.

Uniqueness

This compound is unique due to its dual acetate ester groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in esterification and transesterification reactions, as well as in the synthesis of various industrial and biologically active compounds .

生物活性

1,4-Diacetoxybutane (DAB) is an organic compound that serves as an intermediate in the synthesis of 1,4-butanediol (BDO), a significant industrial chemical. Understanding the biological activity of DAB is crucial due to its implications in pharmacology and toxicology. This article delves into the biological effects, metabolic pathways, and case studies related to this compound.

Chemical Structure and Properties

This compound is a diester of butanediol and acetic acid. Its molecular formula is CHO, and it can be represented structurally as:

Metabolism and Conversion

This compound is primarily metabolized to 1,4-butanediol upon hydrolysis. This conversion is significant as 1,4-butanediol is further metabolized into gamma-hydroxybutyric acid (GHB), a substance with notable psychoactive properties. The metabolic pathway can be summarized as follows:

- Hydrolysis : this compound → 1,4-Butanediol + Acetic Acid

- Further Metabolism : 1,4-Butanediol → GHB

This pathway indicates that the biological activity of DAB may be closely linked to its metabolites.

Neuropharmacological Effects

The primary biological activities associated with DAB stem from its conversion to GHB. GHB is known for its sedative and euphoric effects, which can lead to neuropharmacological responses similar to those observed with other central nervous system depressants.

- Neurotoxicity : Studies suggest that both DAB and its metabolites can exhibit neurotoxic effects. A study indicated that doses as low as 200 mg/kg body weight could lead to observable neurotoxic symptoms in animal models .

- Behavioral Effects : In vivo studies using Drosophila melanogaster demonstrated that injection of DAB resulted in impaired locomotor activity due to GHB synthesis .

Toxicological Case Studies

Several case studies highlight the potential dangers associated with DAB ingestion:

- Fatal Intoxication Case : A report documented a fatal case where a 51-year-old man died following the ingestion of 1,4-butanediol (from which DAB is derived). Toxicological analysis revealed high levels of GHB in various body fluids, indicating rapid conversion from DAB . This case underscores the risks associated with substances that metabolize into GHB.

| Substance | Concentration (mg/L) |

|---|---|

| Femoral Blood | 390 |

| Heart Blood | 420 |

| Cerebrospinal Fluid | 420 |

| Vitreous Humor | 640 |

| Urine | 1600 |

Research Findings

Recent research has focused on the biological production of BDO from renewable sources, emphasizing metabolic engineering approaches using Escherichia coli. These advances highlight the importance of understanding the biological pathways involved in the synthesis and metabolism of compounds like DAB .

Summary of Findings

- Metabolic Pathways : The conversion of DAB to BDO and subsequently to GHB is critical for understanding its biological activity.

- Neuropharmacological Impact : Both DAB and its metabolites exhibit significant neuropharmacological effects, which necessitate caution in their use.

- Toxicity Reports : Case studies reveal serious health risks associated with ingestion, particularly concerning fatal outcomes linked to GHB toxicity.

常见问题

Basic Research Questions

Q. What are the established laboratory synthesis methods for 1,4-Diacetoxybutane?

The synthesis involves a three-step catalytic process:

- Step 1 : Reaction of butadiene with acetic acid yields 1,4-diacetoxy-2-butene.

- Step 2 : Hydrogenation of 1,4-diacetoxy-2-butene produces this compound.

- Step 3 : Hydrolysis of this compound using ion-exchange resins generates 1,4-butanediol (BDO). Key parameters include temperature control (80–100°C for hydrolysis) and catalyst selection (e.g., ion-exchange resins for selectivity) .

Q. Which physicochemical properties of this compound are essential for experimental planning?

Critical properties include:

- Solubility : 13 g/L in water at 25°C

- Density : 1.039–1.048 g/cm³

- Boiling point : 229°C (atmospheric pressure) or 130–131°C (20 mmHg)

- Refractive index : 1.424–1.4279 These properties inform solvent compatibility, reaction setup, and purification strategies. Discrepancies in literature values necessitate validation via standardized protocols.

Q. What analytical techniques are validated for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with diode-array detection (237 nm) is optimal:

- Column : C18 (e.g., Supelcosil LC-ABZ+Plus)

- Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5)

- Conditions : 30°C, 1 mL/min flow rate Validation shows <5% RSD for precision and detection limits of 0.03–0.35 µg/mL .

Q. How should researchers design literature searches for toxicological data on this compound?

Follow the EPA’s systematic framework:

- Databases : SciFinder, PubMed, ECOTOX

- Keywords : "this compound" + "environmental fate," "toxicokinetics," "biodegradation"

- Inclusion criteria : Peer-reviewed studies (1990–2025) with raw data

- Quality assessment : Use NIH-NTP risk evaluation criteria .

Advanced Research Questions

Q. How can hydrolysis of this compound be optimized to maximize 1,4-butanediol yield?

A two-stage hydrolysis process improves efficiency:

- Stage 1 : 70% conversion to acetoxyhydroxybutane (100% selectivity) at 80°C.

- Stage 2 : Complete conversion to BDO using ion-exchange catalysts (e.g., Amberlyst-15). Monitor byproduct formation (e.g., tetrahydrofuran) via GC-MS and adjust residence time to minimize losses .

Q. What strategies resolve discrepancies in reported physicochemical properties?

Implement a tiered validation protocol:

- Compare computational predictions (e.g., ACD/Labs) with experimental data .

- Replicate measurements using IUPAC-standardized methods (e.g., ASTM for density).

- Analyze purity impacts via DSC (differential scanning calorimetry) for melting point variations .

Q. What mechanistic insights explain stereoselectivity in this compound hydrogenation?

DFT calculations reveal Pd/C catalysts favor syn-addition, achieving >95% selectivity for the erythro-diacetate isomer. Solvent polarity (e.g., hexane vs. THF) modulates transition-state stabilization, with apolar media increasing activation barriers by ~15 kJ/mol .

Q. How do mobile phase additives influence HPLC resolution of this compound degradation products?

- Additives : 10 mM ammonium acetate improves peak symmetry (As <1.2) by suppressing silanol interactions.

- Organic solvent : >65% acetonitrile reduces runtime but compromises cis/trans isomer resolution. Optimized conditions (70% ACN, pH 5 buffer) achieve baseline separation in <12 minutes .

Q. Which computational models predict this compound’s environmental persistence?

- BIOWIN 4.10 : Estimates biodegradation probability (0.35–0.45), suggesting moderate persistence.

- COSMOtherm : Predicts soil adsorption coefficients (Koc = 120–150 L/kg). Validate models against OECD 301D biodegradability tests .

Q. How can systematic reviews address data gaps in this compound toxicology?

Apply the Cochrane Handbook’s framework:

属性

IUPAC Name |

4-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSWKGOQKREON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26248-69-1 | |

| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70879240 | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-67-1 | |

| Record name | Butylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIACETOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。